

Fmoc-DL-Histidine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fmoc-DL-histidine*

Cat. No.: *B2687447*

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of **Fmoc-DL-histidine**, its derivatives, and their application in peptide synthesis. This document outlines key chemical data, detailed experimental protocols, and relevant biological pathways.

While a specific CAS number for the racemic mixture of **Fmoc-DL-histidine** is not readily available in common chemical databases, this guide provides the CAS numbers for the individual L- and D-enantiomers. In solid-phase peptide synthesis (SPPS), the stereochemistry of amino acids is critical, and thus, the enantiomerically pure forms are almost exclusively used.

Core Data Presentation

The following table summarizes the key quantitative data for Fmoc-L-histidine, Fmoc-D-histidine, and several commonly used side-chain protected derivatives. The use of side-chain protecting groups on the imidazole ring of histidine is crucial to prevent side reactions and racemization during peptide synthesis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance | Purity | Storage Temperature |
|---------------------|--------------------------------|---|--------------------------|------------------------------------|----------------|---------------------|
| Fmoc-L-histidine | 116611-64-4[1][2][3] | C ₂₁ H ₁₉ N ₃ O ₄ | 377.39[3] | White to off-white solid[2] | ≥98% (HPLC)[2] | 2-8°C[3] |
| Fmoc-D-histidine | 157355-79-8[4][5][6][7][8] | C ₂₁ H ₁₉ N ₃ O ₄ | 377.4[4][5] | Off-white solid[4] | ≥99% (HPLC)[4] | 0-8°C[4] |
| Fmoc-L-His(Trt)-OH | 109425-51-6[9][10][11][12] | C ₄₀ H ₃₃ N ₃ O ₄ | 619.71[10][11] | White to off-white solid powder[9] | ≥98.0% (HPLC) | 2-8°C[12] |
| Fmoc-L-His(Boc)-OH | 81379-52-4[13][14][15][16][17] | C ₂₆ H ₂₇ N ₃ O ₆ | 477.51[14][15] | White to off-white solid[16] | ≥95%[14] | -20°C to 4°C[16] |
| Fmoc-L-His(Fmoc)-OH | 98929-98-7[18][19][20][21][22] | C ₃₆ H ₂₉ N ₃ O ₆ | 599.63[19] | White to off-white solid[19] | N/A | 2-8°C[22] |

Experimental Protocols

The primary application of Fmoc-histidine derivatives is in solid-phase peptide synthesis (SPPS). Below are detailed methodologies for the key steps involved.

Resin Swelling and First Amino Acid Coupling

- Resin Swelling:** The solid support (e.g., Wang resin, Rink amide resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 1-2 hours.
- Fmoc Deprotection (for pre-loaded resins):** If the resin is pre-loaded with an Fmoc-protected amino acid, the Fmoc group is removed by treating the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes. This is followed by extensive washing with DMF.

- **First Amino Acid Coupling:** The first Fmoc-protected amino acid (e.g., Fmoc-L-His(Trt)-OH) is activated using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like N-hydroxybenzotriazole (HOBt) or Oxyma. The activated amino acid is then added to the deprotected resin and allowed to react for 1-2 hours. The completion of the coupling reaction can be monitored by a ninhydrin test.

Chain Elongation Cycle

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

- **Fmoc Deprotection:** The Fmoc group of the resin-bound amino acid is removed using a 20-50% solution of piperidine in DMF.
- **Washing:** The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-adduct.
- **Coupling:** The next Fmoc-protected amino acid is pre-activated and coupled to the growing peptide chain as described in the first amino acid coupling step.
- **Washing:** The resin is washed with DMF to remove unreacted reagents.

Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The choice of cleavage cocktail is critical, especially for peptides containing sensitive residues like histidine.

Standard Cleavage Cocktail (Reagent K):

- **Composition:** 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[\[23\]](#)
- **Procedure:**
 - The peptide-resin is washed with DCM and dried.

- The cleavage cocktail is added to the resin (typically 10 mL per gram of resin).
- The mixture is gently agitated for 2-4 hours at room temperature.
- The resin is filtered, and the filtrate containing the peptide is collected.
- The peptide is precipitated from the filtrate by adding cold diethyl ether.
- The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.

Low-Odor Cleavage Cocktail (Reagent B):

- Composition: 88% TFA, 5% phenol, 5% water, and 2% triisopropylsilane (TIS).
- Notes: This cocktail is particularly effective for scavenging trityl groups from histidine side chains but may not be suitable for peptides containing methionine or cysteine.[\[24\]](#)

Mandatory Visualizations

Histidine Metabolism Pathway

Histidine is an essential amino acid with diverse metabolic fates. It can be decarboxylated to form histamine, a key mediator of allergic and inflammatory responses, or catabolized to glutamate.

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